molecular formula C10H9BrO2 B179082 (E)-Methyl 3-(2-bromophenyl)acrylate CAS No. 102540-15-8

(E)-Methyl 3-(2-bromophenyl)acrylate

Cat. No.: B179082
CAS No.: 102540-15-8
M. Wt: 241.08 g/mol
InChI Key: YIHZPTVKKKVMHT-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 3-(2-bromophenyl)acrylate (CAS: 102540-15-8) is an α,β-unsaturated ester with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol . It is characterized by a bromine atom at the ortho position of the phenyl ring and an (E)-configured acrylate ester group. This compound is synthesized via Wittig reactions, as exemplified by the reaction of 2-bromobenzaldehyde with methyl (triphenylphosphoranylidene)acetate, yielding high purity and stereoselectivity . Its crystal structure reveals planar geometry with intermolecular interactions influenced by the bromine substituent . The compound is used as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactivity in conjugate additions and cycloadditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(2-bromophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHZPTVKKKVMHT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table compares (E)-Methyl 3-(2-bromophenyl)acrylate with its positional isomers, ester derivatives, and substituted analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Ester Group Key Applications Synthesis Yield References
(E)-Methyl 3-(2-bromophenyl)acrylate C₁₀H₉BrO₂ 241.08 2-Bromo (ortho) Methyl Agrochemicals, drug intermediates 52.8%–96%
(E)-Methyl 3-(3-bromophenyl)acrylate C₁₀H₉BrO₂ 241.08 3-Bromo (meta) Methyl Organic synthesis, crystal engineering 96%
(E)-Ethyl 3-(2-bromophenyl)acrylate C₁₁H₁₁BrO₂ 255.11 2-Bromo (ortho) Ethyl High-value intermediates Not reported
(E)-Methyl 3-(4-bromophenyl)acrylate C₁₀H₉BrO₂ 241.08 4-Bromo (para) Methyl Polymer precursors Not reported
(E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate C₁₂H₁₀BrNO₂ 280.12 3-Bromo (meta) Ethyl/Cyano Drug synthesis (e.g., anticonvulsants) 49%–51%

Crystallographic and Spectroscopic Insights

  • Crystal Packing: Ortho-bromo derivatives form centrosymmetric dimers via C–H···O hydrogen bonds, as seen in (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate . Meta-substituted analogs display twisted conformations, reducing crystal symmetry .
  • Spectroscopic Data : ¹H NMR spectra for ortho-bromo compounds show distinct deshielding of the β-vinylic proton (δ ~7.61 ppm, J = 16.0 Hz), whereas meta-substituted analogs exhibit upfield shifts due to reduced conjugation .

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